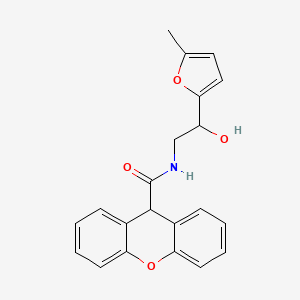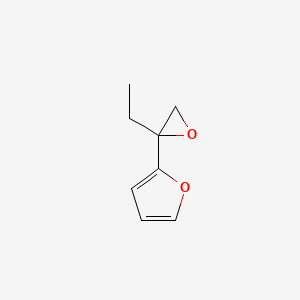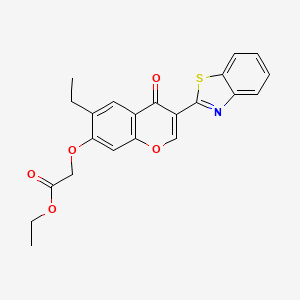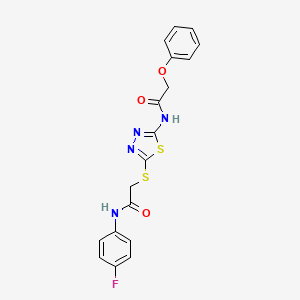
2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride is a useful research compound. Its molecular formula is C11H17ClN4O2S2 and its molecular weight is 336.85. The purity is usually 95%.
BenchChem offers high-quality 2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optoelectronic Materials
The relationship between the structure and photophysical properties of EN300-26861327 derivatives makes them promising candidates for optoelectronic applications. Researchers have harnessed their adjustable properties to create high-performance systems in various devices:
Light-Emitting Diodes (LEDs): EN300-26861327 derivatives can serve as efficient emitters in LEDs due to their strong electron-withdrawing effect and highly polarized properties. By tuning the functional groups, scientists can control the energy levels of the material, influencing the emitted light’s color .
Field-Effect Transistors (FETs): These compounds find use in FETs, where their electron-donating and accepting abilities contribute to the design of organic semiconductors. The “donor–acceptor” structural motif allows precise control over the band gap width, optimizing FET performance .
Photovoltaic Cells: EN300-26861327 derivatives participate in the construction of efficient photovoltaic materials. Their electron-accepting properties make them valuable components in solar cells, contributing to energy conversion efficiency .
Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, the compound’s electron-accepting benzothiadiazole moiety acts as an anchor acceptor. This structural arrangement enhances light absorption and electron transfer, improving overall cell efficiency .
Organic Light Emitting Diodes (OLEDs)
EN300-26861327 derivatives have been explored for OLEDs. Their unique combination of electron-donating and accepting units allows for efficient light emission, making them potential candidates for next-generation displays and lighting systems .
Electrochromic and Electrofluorochromic Effects
These compounds exhibit interesting electrochromic and electrofluorochromic properties. Researchers have investigated their behavior in response to external stimuli, paving the way for applications in smart windows, displays, and sensors .
Solid-State Emitters
Due to their easy crystallinity and strong electron-withdrawing effect, 2,1,3-benzothiadiazole derivatives are promising solid-state emitters. Their polarized properties make them suitable for efficient light emission in various solid-state devices .
Morpholine Substitution
EN300-26861327 derivatives have been studied for nucleophilic substitution reactions with morpholine. These investigations contribute to our understanding of their reactivity and potential applications .
Propiedades
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S2.ClH/c1-15(2)19(16,17)7-6-12-8-9-4-3-5-10-11(9)14-18-13-10;/h3-5,12H,6-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIAQHJBTITAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCNCC1=CC=CC2=NSN=C21.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B2429926.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2429927.png)


![N-(4-tert-butylphenyl)-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2429931.png)


![8-chloro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2429941.png)

![1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2429947.png)